Thiazolo[5,4-b]pyridin-2(1H)-one is a heterocyclic compound characterized by a fused thiazole and pyridine ring system. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, antibacterial, antifungal, and antiviral properties. Its unique structure facilitates interactions with various biological targets, making it a valuable scaffold for drug development.
Thiazolo[5,4-b]pyridin-2(1H)-one is classified as a heterocyclic compound, specifically within the category of thiazole derivatives. It can be sourced through various synthetic routes involving reactions of pyridine derivatives with thiazole precursors. The compound's chemical identity is denoted by the International Union of Pure and Applied Chemistry (IUPAC) name and its CAS number 90180-85-1 .
Several synthetic methods have been developed for the preparation of Thiazolo[5,4-b]pyridin-2(1H)-one:
The synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, refluxing in ethanol with appropriate catalysts can enhance product formation while minimizing side reactions .
Thiazolo[5,4-b]pyridin-2(1H)-one features a fused bicyclic structure that combines a thiazole ring (five-membered with sulfur and nitrogen) with a pyridine ring (six-membered nitrogen-containing). The specific arrangement allows for unique electronic properties and reactivity patterns.
The molecular formula of Thiazolo[5,4-b]pyridin-2(1H)-one is C₈H₆N₂OS, with a molecular weight of approximately 178.21 g/mol. The compound typically exhibits characteristic spectral data that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm its structure .
Thiazolo[5,4-b]pyridin-2(1H)-one is involved in various chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for Thiazolo[5,4-b]pyridin-2(1H)-one primarily involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding at active or allosteric sites, thereby blocking substrate access. Additionally, it may act as a receptor ligand, influencing receptor activity and downstream signaling pathways critical for various biological processes .
Thiazolo[5,4-b]pyridin-2(1H)-one typically appears as a crystalline solid. Its melting point is reported around 250 °C. The compound's solubility varies depending on the solvent used; it is generally soluble in polar organic solvents.
The chemical properties include stability under standard conditions but may vary when exposed to strong acids or bases. Its reactivity profile makes it suitable for further derivatization in synthetic applications .
Thiazolo[5,4-b]pyridin-2(1H)-one has numerous scientific applications:
Suzuki-Miyaura cross-coupling has emerged as a pivotal strategy for functionalizing the thiazolo[5,4-b]pyridine core, enabling precise C–C bond formation at challenging positions. A representative four-step route begins with 2-methyl-3-nitrobenzoic acid, which undergoes cyclization with thiourea under thermal conditions to form the thiazolo[5,4-b]pyridine scaffold. Subsequent chlorination using POCl₃ installs a leaving group at C6, critical for downstream diversification. The Suzuki coupling step employs aryl/heteroaryl boronic acids and Pd(PPh₃)₄ catalysis in a dioxane/H₂O mixture at 80–100°C, achieving C6-arylation in 65–92% yield. Final hydrolysis or aminolysis yields the target Thiazolo[5,4-b]pyridin-2(1H)-one derivatives [1] [3].
Table 1: Key Suzuki Cross-Coupling Reactions for Thiazolo[5,4-b]pyridine Functionalization
Boronic Acid | Catalyst | Solvent System | Temp (°C) | Yield (%) |
---|---|---|---|---|
4-Carboxyphenyl | Pd(PPh₃)₄ | Dioxane/H₂O | 80 | 89 |
3-Pyridyl | Pd(dppf)Cl₂ | DMF/H₂O | 100 | 78 |
4-Aminomethylphenyl | Pd(OAc)₂/XPhos | Toluene/EtOH | 90 | 92 |
2-Furyl | Pd(PPh₃)₄ | DME/H₂O | 85 | 65 |
Challenges in ring closure have been mitigated using thiophenol-mediated cyclization, which suppresses epimerization at adjacent stereocenters. Recent optimizations employ microwave irradiation to accelerate Suzuki steps (15–30 min vs. 12–24 h conventionally) while maintaining regioselectivity [3] [5].
Positional selectivity at C6 is critical for optimizing kinase inhibition. Derivatives bearing 4-anilinomethylphenyl or 3-aminopropyl groups at C6 demonstrate enhanced binding to c-KIT's allosteric pocket. Structure-activity relationship (SAR) studies reveal that electron-donating substituents (e.g., –NH₂, –CH₃) boost potency against c-KIT V560G/D816V mutants by forming hydrogen bonds with Cys673 and Glu640 residues. Compound 6r (6-(4-(2-morpholinoethoxy)phenyl derivative) achieves an IC₅₀ of 4.77 μM against c-KIT V560G/D816V—an 8-fold improvement over imatinib—by exploiting this vector [6].
Table 2: Influence of C6 Substituents on Kinase Inhibition
C6 Substituent | c-KIT WT IC₅₀ (μM) | c-KIT V560G/D816V IC₅₀ (μM) | Selectivity Index vs. VEGFR2 |
---|---|---|---|
4-Methylphenyl | 0.14 | 18.45 | 8.2 |
3-(Piperidin-1-yl)propyl | 0.09 | 9.81 | 12.7 |
4-(2-Aminoethyl)phenyl | 0.07 | 6.33 | 15.8 |
4-(2-Morpholinoethyl)phenyl (6r) | 0.05 | 4.77 | 22.4 |
Functionalization strategies combine Suzuki arylation with reductive amination or nucleophilic substitution to introduce nitrogenous side chains. The spatial orientation of C6-linked pharmacophores disrupts ATP-binding site mutations in EGFR and c-KIT, overcoming steric hindrance from gatekeeper mutations (e.g., T790M) [1] [6].
Hybridization integrates the thiazolo[5,4-b]pyridine core with sulfonamide groups to synergize anticancer activity. A library of 45 hybrids was synthesized via amide coupling between 6-carboxylic acid-functionalized thiazolopyridines and aryl/alkyl sulfonamides. The optimal sequence involves:
Notably, hybrid 5g (4-methylbenzenesulfonamide derivative) inhibits HCC827 lung cancer cells (IC₅₀ = 1.2 μM) by dual suppression of EGFR autophosphorylation and downstream PI3K/Akt pathways. The sulfonamide moiety enhances solubility and enables hydrogen bonding with Met793 in EGFR, confirmed via molecular docking [1] [8].
Table 3: Antiproliferative Activity of Thiazolo[5,4-b]pyridine-Sulfonamide Hybrids
Hybrid | Sulfonamide Group | HCC827 IC₅₀ (μM) | EGFR Inhibition (%) | Akt Phosphorylation Reduction |
---|---|---|---|---|
5a | Benzenesulfonyl | 3.8 | 72 | Moderate |
5c | 4-Nitrobenzenesulfonyl | 2.4 | 81 | High |
5g | 4-Toluenesulfonyl | 1.2 | 95 | Complete |
5j | 2-Naphthylsulfonyl | 4.1 | 68 | Low |
Solid-phase synthesis enables rapid generation of sulfonamide-functionalized libraries. Benzylamine-derived resins serve as anchors, where Fmoc deprotection liberates amines for sulfonylation with diverse sulfonyl chlorides (e.g., heteroaryl, alkyl). Cleavage using TFA/DCM (95:5) delivers products in >85% purity [2] [4]. SynPhase Lanterns with BAL linkers (branched amination linkers) permit traceless cleavage of cyclic sulfonamide-thiazolopyridines under microwave irradiation, reducing reaction times from 48 h to 2–4 h [4] [5].
Key advantages include:
Table 4: Solid-Phase Strategies for Thiazolo[5,4-b]pyridinone Libraries
Resin Type | Linker | Sulfonylation Reagent | Cleavage Condition | Purity (%) | Yield Range (%) |
---|---|---|---|---|---|
Wang resin | Hydroxybenzyl | 4-Cyanobenzenesulfonyl chloride | TFA/H₂O (95:5) | 87 | 70–82 |
Rink amide MBHA | Amide | 2-Thiophenesulfonyl chloride | TFA/TIS (95:2.5:2.5) | 92 | 75–88 |
SynPhase Lantern | BAL | 5-Isoxazolesulfonyl chloride | Microwave, 120°C, 2h | 95 | 80–91 |
TentaGel S RAM | Rink amide | Methanesulfonyl chloride | 20% HFIP/DCM | 85 | 68–79 |
CAS No.: 112484-85-2
CAS No.: 10606-14-1